molecular formula C20H20 B1338913 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene CAS No. 89057-44-3

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Cat. No.: B1338913
CAS No.: 89057-44-3
M. Wt: 260.4 g/mol
InChI Key: QWHZIRWZLWBQBB-UHFFFAOYSA-N
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Description

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a useful research compound. Its molecular formula is C20H20 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,5,10,10-tetramethylindeno[2,1-a]indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHZIRWZLWBQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537036
Record name 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89057-44-3
Record name 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Rigid Fluorophore with Exceptional Photophysical Characteristics

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene, a unique polycyclic aromatic hydrocarbon, has garnered significant attention within the scientific community for its remarkable photophysical properties. Its rigid, planar structure, a direct consequence of the sp³-hybridized carbon bridges, minimizes non-radiative decay pathways, leading to exceptionally high photoluminescence quantum yields. This technical guide provides a comprehensive overview of the fundamental properties of this molecule, including its synthesis, molecular structure, spectroscopic signature, and applications in advanced materials science.

Molecular Structure and Chemical Identity

This compound is a derivative of the indeno[2,1-a]indene core, featuring four methyl groups at the 5 and 10 positions. These methyl groups enhance the molecule's solubility and modulate its electronic properties.

PropertyValueSource
Molecular Formula C₂₀H₂₀[1][2]
Molecular Weight 260.37 g/mol [1][2]
CAS Number 89057-44-3[1]
Synonyms Indeno[2,1-a]indene, 5,10-dihydro-5,5,10,10-tetramethyl-[1]

The core indeno[2,1-a]indene framework can be conceptualized as a "stiff stilbene," where the ethylene bridge is locked into a planar conformation. This structural rigidity is the cornerstone of its unique photophysical behavior.

Synthesis and Elucidation of Structure

The synthesis of this compound typically involves a multi-step organic reaction sequence. One documented method commences with 5,10-tetrahydrodianaphthene.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol

To a solution of 5,10-tetrahydrodianaphthene (10 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (60 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred for a period to ensure complete deprotonation. Subsequently, iodomethane (60 mmol) is introduced, and the reaction is allowed to warm to room temperature and stirred for approximately 3 hours. The reaction is then quenched by the addition of 1N hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield this compound.

Spectroscopic and Physicochemical Properties

Spectroscopic Data

While specific spectra for this compound are not publicly available, analysis of its derivatives allows for the prediction of its spectral characteristics. For instance, a conjugate of this molecule with a binaphthyl unit exhibits characteristic peaks in its ¹H and ¹³C NMR spectra, confirming the presence of the tetramethyl-dihydroindenoindene core.

Mass spectrometry of the title compound shows a molecular ion peak consistent with its molecular formula of C₂₀H₂₀.

Crystallographic Data

Detailed crystallographic data for this compound is not currently available in the Cambridge Structural Database. However, the crystal structure of the parent compound, 5,10-dihydroindeno[2,1-a]indene (C₁₆H₁₂), has been determined.[3] The parent molecule is essentially planar, and it crystallizes in the triclinic space group P-1.[3] It is anticipated that the tetramethyl derivative will also adopt a largely planar conformation, with the methyl groups extending out of the plane of the aromatic core.

Crystallographic Data for 5,10-Dihydroindeno[2,1-a]indene
Crystal System Triclinic
Space Group P-1
a (Å) 7.6819 (9)
b (Å) 9.7758 (11)
c (Å) 15.0021 (17)
α (°) 99.733 (11)
β (°) 90.523 (9)
γ (°) 108.790 (10)
Volume (ų) 1040.6 (2)
Z 4
Density (calculated) (Mg m⁻³) 1.255
Data sourced from Detert, H. & Schollmeyer, D. (2019).[3]

Reactivity and Chemical Behavior

The electron-rich π-system of this compound makes it susceptible to electrophilic attack. Protonation of this compound with a superacid system (HSO₃F-SO₂ClF-CD₂Cl₂) at low temperatures (-80 °C) leads to the formation of a long-lived 5,5,10,10-tetramethyl-2H-5,10-dihydroindeno[2,1-a]indenium ion.[4] Upon warming, this carbocation undergoes isomerization.[4] This reactivity highlights the stability of the carbocation intermediates that can be formed from this rigid hydrocarbon framework.

Photophysical Properties and Applications

The most notable feature of this compound is its exceptional photophysical performance, which stems from its rigid and planar molecular architecture.

High Photoluminescence Quantum Yield

This compound, sometimes referred to as a carbon-bridged oligo(phenylenevinylene) (COPV), consistently exhibits photoluminescence quantum yields (PLQY) exceeding 0.95.[1] The sp³-hybridized carbon bridges at the 5 and 10 positions lock the phenylenevinylene backbone into a coplanar configuration, which minimizes rotational and vibrational modes that typically lead to non-radiative decay in more flexible fluorophores.[1]

Applications in Organic Electronics

The high PLQY makes this molecule and its derivatives highly promising for applications in organic light-emitting diodes (OLEDs) and other photonic devices.[1] Its rigid structure contributes to good thermal stability, another crucial factor for device longevity.

Chiroptical Properties

When conjugated with chiral moieties, such as 2,2'-dioctyloxy-1,1'-binaphthyl, the resulting materials exhibit circularly polarized luminescence (CPL).[4] These chiral conjugates have shown high dissymmetry factors while maintaining the high photoluminescence quantum yields of the core fluorophore.[4] This makes them attractive candidates for applications in 3D displays, spintronics, and as chiral probes.

Future Outlook and Conclusion

This compound stands out as a highly efficient and robust fluorophore. Its unique structural rigidity provides a platform for designing advanced materials with tailored photophysical properties. While a complete set of experimental data for the parent compound is yet to be consolidated in the public domain, the available information on its derivatives clearly demonstrates the immense potential of this molecular scaffold. Further research into the synthesis of novel derivatives and a deeper exploration of their applications in organic electronics and chiroptical materials are anticipated to yield exciting advancements in these fields. The full characterization of the parent compound, including its definitive crystal structure and detailed spectroscopic data, remains a key area for future investigation.

References

  • Detert, H. & Schollmeyer, D. (2019). 5,10-Dihydroindeno[2,1-a]indene. IUCrData, 4, x191179. [Link]

  • Genaev, A. M., Sal'nikov, G. E., & Shubin, V. G. (2001). Long-Lived Carbocations: Generation from this compound, Structure, and Rearrangements. Russian Journal of Organic Chemistry, 37(9), 1255–1258.
  • Iwata, K., et al. (2024). Circularly polarized luminescence and high photoluminescence quantum yields from rigid 5,10-dihydroindeno[2,1-a]indene and 2,2′-dialkoxy-1,1′-binaphthyl conjugates and copolymers. RSC Advances, 14(10), 7251-7256. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

The Indene Scaffold: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Indene Moiety

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a privileged structure in the landscape of organic chemistry and medicinal chemistry.[1] Its inherent reactivity and rigid framework make it a versatile building block for the synthesis of a diverse array of complex molecules, from advanced materials to potent pharmaceutical agents.[2] This guide provides an in-depth exploration of the indene core, offering detailed protocols for its synthesis and functionalization, insights into its application in drug discovery—highlighted by the case study of the FDA-approved drug Sulindac—and comprehensive guidelines for its safe handling and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the indene scaffold in their work.

I. Physicochemical Properties and Reactivity of Indene

Indene (C₉H₈) is a colorless to pale yellow liquid with an aromatic odor.[1] Its structure imparts a unique reactivity that is foundational to its utility as a synthetic intermediate.

PropertyValueReference
Molecular FormulaC₉H₈[1]
Molar Mass116.16 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Density0.997 g/mL[1]
Melting Point-1.8 °C[1]
Boiling Point181.6 °C[1]
SolubilityInsoluble in water; soluble in organic solvents[1]
pKa (in DMSO)20.1[1]

The acidity of the methylene protons at the C1 position (pKa ≈ 20.1 in DMSO) is a key feature, allowing for deprotonation to form the indenyl anion.[1] This anion is a versatile nucleophile and a ligand in organometallic chemistry.[1] Indene also readily undergoes polymerization and can participate in various condensation and cycloaddition reactions.[1]

II. Synthesis of Functionalized Indene Derivatives: Protocols and Mechanistic Insights

The synthesis of substituted indenes is a cornerstone of leveraging this scaffold for specific applications. Numerous methods have been developed, often employing transition metal catalysis to achieve high efficiency and regioselectivity.

Protocol 1: Synthesis of 1-Alkyl-1H-indene-2-carboxylates via Grignard Reagents

This protocol describes a two-step methodology for the synthesis of highly substituted indene derivatives from indenol precursors.[3][4]

Step 1: Acetylation of Indenols

  • To a solution of the starting indenol derivative (1.0 equiv) in acetic anhydride, add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the acetylated indenol.

Step 2: Coupling with Grignard Reagents

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), prepare a solution of the acetylated indenol (1.0 equiv) in anhydrous THF.

  • In a separate flask, prepare the Grignard reagent (e.g., alkyl magnesium bromide) in anhydrous THF.

  • To the solution of the acetylated indenol, add a catalytic amount of Li₂CuCl₄ (lithium tetrachlorocuprate).

  • Cool the reaction mixture to the appropriate temperature (e.g., -20 °C) and slowly add the Grignard reagent.

  • Allow the reaction to proceed at this temperature until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-alkyl-1H-indene-2-carboxylate.

Causality Behind Experimental Choices: The use of a copper catalyst (Li₂CuCl₄) is crucial for the efficient 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated ester system of the acetylated indenol. The low reaction temperature helps to minimize side reactions and improve the selectivity of the addition.

Synthesis_of_Indene_Derivatives Indenol Indenol Derivative Acetylated_Indenol Acetylated Indenol Indenol->Acetylated_Indenol Acetic Anhydride, H₂SO₄ (cat.) Product 1-Alkyl-1H-indene- 2-carboxylate Acetylated_Indenol->Product Li₂CuCl₄ (cat.), THF, -20 °C Grignard Grignard Reagent (R-MgX) Grignard->Product

Caption: Synthesis of 1-Alkyl-1H-indene-2-carboxylates.

Protocol 2: FeCl₃-Mediated Synthesis of Functionalized Indenes

This protocol utilizes iron(III) chloride as a catalyst for the reaction between N-benzylic sulfonamides and internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity.[5]

  • To a solution of the N-benzylic sulfonamide (1.0 equiv) and the internal alkyne (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add FeCl₃ (10 mol%).

  • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the functionalized indene derivative.

Mechanistic Insight: The reaction is proposed to proceed through the FeCl₃-catalyzed cleavage of the C-N bond of the N-benzylic sulfonamide to generate a benzyl cation intermediate. This cation then undergoes an electrophilic attack on the alkyne, followed by intramolecular cyclization and aromatization to form the indene ring.

III. The Indene Scaffold in Drug Development: The Case of Sulindac

The indene core is a key structural motif in several biologically active molecules, including the FDA-approved nonsteroidal anti-inflammatory drug (NSAID), Sulindac.[1][6]

Sulindac: An Overview

Sulindac is a prodrug that is converted in the body to its active sulfide metabolite. This active form is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[7]

Synthesis of Sulindac

The synthesis of Sulindac is a multi-step process that highlights the versatility of the indene scaffold.[7][8][9][10]

Step-by-Step Synthesis of Sulindac:

  • Condensation: p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium acetate to form 4-fluoro-α-methylcinnamic acid.[7]

  • Reduction: The double bond of the cinnamic acid derivative is reduced using a palladium on carbon catalyst to yield 4-fluoro-α-methyldihydrocinnamic acid.[7]

  • Cyclization: The resulting acid undergoes intramolecular Friedel-Crafts acylation in the presence of polyphosphoric acid to form 5-fluoro-2-methyl-3-indanone.[7]

  • Knoevenagel Condensation and Decarboxylation: The indanone is reacted with cyanoacetic acid in a Knoevenagel condensation, followed by decarboxylation to produce 5-fluoro-2-methyliden-3-acetic acid.[7]

  • Condensation with Thioether: The acetic acid derivative is then condensed with p-methylthiobenzaldehyde in the presence of sodium methoxide.[7]

  • Oxidation: Finally, the sulfur atom is oxidized to a sulfoxide using an oxidizing agent like sodium metaperiodate to yield Sulindac.[8]

Sulindac_Synthesis Start p-Fluorobenzaldehyde + Propionic Anhydride Cinnamic_Acid 4-Fluoro-α-methyl- cinnamic acid Start->Cinnamic_Acid NaOAc Dihydrocinnamic_Acid 4-Fluoro-α-methyl- dihydrocinnamic acid Cinnamic_Acid->Dihydrocinnamic_Acid Pd/C, H₂ Indanone 5-Fluoro-2-methyl- 3-indanone Dihydrocinnamic_Acid->Indanone Polyphosphoric Acid Indene_Acetic_Acid 5-Fluoro-2-methyliden- 3-acetic acid Indanone->Indene_Acetic_Acid 1. Cyanoacetic acid 2. Decarboxylation Thioether_Intermediate Thioether Adduct Indene_Acetic_Acid->Thioether_Intermediate p-Methylthio- benzaldehyde, NaOMe Sulindac Sulindac Thioether_Intermediate->Sulindac NaIO₄

Caption: Synthetic pathway for the NSAID Sulindac.

Mechanism of Action and Structure-Activity Relationship (SAR)

Sulindac's anti-inflammatory activity stems from its inhibition of both COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[7] The structure-activity relationship of Sulindac highlights the importance of the indene core and its substituents:

  • Indene Ring: Replacing the indole ring of earlier NSAIDs with an indene ring was found to reduce CNS and gastrointestinal side effects.[7]

  • Fluorine at C5: The fluorine atom at the 5-position of the indene ring enhances the analgesic effects of the drug.[7]

  • Sulfoxide Group: The methylsulfinyl group on the benzylidene moiety is crucial for the prodrug nature of Sulindac and contributes to its water solubility.[7]

  • Z-Isomer: The Z-isomer of Sulindac is more potent than the E-isomer.[7]

Sulindac_MoA Sulindac_Prodrug Sulindac (Prodrug) Active_Sulfide Active Sulfide Metabolite Sulindac_Prodrug->Active_Sulfide Hepatic Reduction COX1 COX-1 Active_Sulfide->COX1 COX2 COX-2 Active_Sulfide->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Mechanism of action of Sulindac.

IV. Analytical Characterization of Indene Derivatives

The structural elucidation of newly synthesized indene derivatives is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

General Protocol for NMR and MS Analysis
  • Sample Preparation:

    • NMR: Dissolve a small amount of the purified indene derivative (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons and their connectivity.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed structural connectivity.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition of the molecule.

    • Analyze the fragmentation pattern to further confirm the structure.

Representative Analytical Data for a Functionalized Indene Derivative

The following table summarizes typical analytical data for a hypothetical 1-alkyl-1H-indene-2-carboxylate derivative.

TechniqueDataInterpretation
¹H NMR δ 7.5-7.1 (m, 4H), 4.2 (q, 2H), 3.5 (t, 1H), 2.5-2.3 (m, 2H), 1.3 (t, 3H)Aromatic protons, ester methylene protons, C1 proton, alkyl chain protons, ester methyl protons.
¹³C NMR δ 165, 145-120, 60, 45, 30, 14Ester carbonyl, aromatic carbons, ester methylene carbon, C1 carbon, alkyl chain carbons, ester methyl carbon.
HRMS (ESI) m/z calculated for C₁₄H₁₆O₂ [M+H]⁺, foundConfirms the elemental composition of the molecule.

V. Safety and Handling of Indene and Its Derivatives

Indene and its derivatives require careful handling due to their potential hazards. Adherence to strict safety protocols is mandatory.[2][11][12][13][14]

General Safety Precautions:

  • Engineering Controls: Always work with indene and its derivatives in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[2]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[12]

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[2]

  • Handling:

    • Avoid inhalation of vapors and contact with skin and eyes.[12]

    • Keep away from heat, sparks, and open flames.[11]

    • Ground all equipment when handling to prevent static discharge.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safety_Workflow Start Plan Experiment Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Handle_Chemicals Handle Chemicals Safely Prepare_Work_Area->Handle_Chemicals Waste_Disposal Proper Waste Disposal Handle_Chemicals->Waste_Disposal Decontaminate Decontaminate Work Area & PPE Waste_Disposal->Decontaminate End End of Procedure Decontaminate->End

Caption: Workflow for the safe handling of indene derivatives.

VI. Conclusion

The indene scaffold continues to be a valuable platform for innovation in both materials science and drug discovery. Its unique structural and electronic properties, coupled with the development of robust synthetic methodologies, ensure its continued relevance. This guide has provided a comprehensive overview of the key aspects of working with indene and its derivatives, from synthesis and application to characterization and safety. By understanding the principles and protocols outlined herein, researchers can effectively and safely harness the potential of this remarkable chemical entity.

References

  • Sulindac. In: Wikipedia. [Link]

  • Taktouk, S., Ben Kraiem, J., & Amri, H. (2015). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 45(1), 104-112. [Link]

  • Efficient Synthesis of Substituted Indene Derivatives. Taylor & Francis Online. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • Wang, Y. (2008). Synthesis of sulindac. ResearchGate. [Link]

  • Taktouk, S., Ben Kraiem, J., & Amri, H. (2015). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. [Link]

  • SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Amr, A. E. (2018). Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1095-1107. [Link]

  • The preparation method of sulindac.
  • Indane Derivatives. Eburon Organics. [Link]

  • INDENE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Jovanovic, J., Spiteller, M., & Elling, W. (2002). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Waldmann, H., et al. (2002). New indene-derivatives with anti-proliferative properties. Bioorganic & Medicinal Chemistry Letters, 12(4), 709-713. [Link]

  • 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • Indene. In: Wikipedia. [Link]

  • Representative natural products and drug molecules containing indene or 1,2‐dihydronaphthalene core unit. ResearchGate. [Link]

  • Reaction mechanism for the formation of indenes 20. ResearchGate. [Link]

  • Moltenia, L., Ciaramelli, C., & Airoldi, C. (2022). COMBINING NMR SPECTROSCOPY AND MASS SPECTROMETRY FOR THE METABOLIC PROFILING OF SOLID MATRICES. Milano-Bicocca. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Vitaku, E., & Njardarson, J. T. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(22), 8063. [Link]

  • FDA‐approved drugs in 2020 containing heterocyclic motifs. ResearchGate. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure as a derivative of indene, 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene should be handled with the assumption that it may share similar hazardous properties. The primary hazards associated with the parent compound, indene, include:

  • Flammability: Indene is a flammable liquid and vapor.[2] While the tetramethyl derivative is a solid, it should still be considered a potential fire risk, especially when exposed to heat or open flames.

  • Toxicity: Indene is harmful if inhaled or swallowed and can cause lung damage if aspirated.[2] High oral doses have been shown to be fatal in animal studies, causing damage to the liver, lungs, and gastrointestinal tract.[2]

  • Irritation: It is irritating to the eyes, skin, and respiratory system.[2][3] Prolonged or repeated skin contact may lead to dermatitis.[2]

  • Organ Damage: Animal studies on indene have indicated potential for liver, spleen, and kidney damage with repeated exposure.[2]

  • Carcinogenicity: While not explicitly classified for the target compound, some PAHs are known or suspected carcinogens. Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Inspect for tears before use.Fully buttoned lab coat.Recommended if handling powder outside of a chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment.
Running reactions and transfers Chemical splash goggles.Nitrile or neoprene gloves.Flame-retardant lab coat.Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Purification (e.g., chromatography) Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Consider double-gloving for extended operations.Chemical-resistant apron over a flame-retardant lab coat.Operations should be performed in a well-ventilated area, preferably within a fume hood.
Handling waste and decontamination Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be required if there is a risk of aerosol generation.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the planned laboratory task.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_procedure Procedure & Disposal Start Identify the task: - Weighing - Reaction - Purification - Waste Handling Assess_Hazards Assess potential for: - Splash - Inhalation - Skin Contact - Fire Start->Assess_Hazards Eye_Protection Select Eye Protection: - Safety Glasses - Goggles - Face Shield Assess_Hazards->Eye_Protection Splash Risk Hand_Protection Select Hand Protection: - Nitrile Gloves - Neoprene Gloves - Double Glove Assess_Hazards->Hand_Protection Contact Risk Body_Protection Select Body Protection: - Lab Coat - Flame-Retardant Coat - Chemical Apron Assess_Hazards->Body_Protection Spill/Fire Risk Respiratory_Protection Select Respiratory Protection: - Fume Hood - Respirator Assess_Hazards->Respiratory_Protection Inhalation Risk Perform_Task Perform Task Safely Eye_Protection->Perform_Task Hand_Protection->Perform_Task Body_Protection->Perform_Task Respiratory_Protection->Perform_Task Decontamination Decontaminate Work Area & Equipment Perform_Task->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal End Procedure Complete Waste_Disposal->End

Caption: A workflow diagram for selecting appropriate PPE.

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety practices is critical. The following steps provide a procedural framework for handling this compound:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting work.

    • Inspect all glassware for cracks or defects.

  • Handling:

    • Always wear the appropriate PPE as determined by your risk assessment.

    • When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site with soap and water once the material is removed.

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical.

  • Disposal Procedures:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Never dispose of this compound down the drain or in the regular trash.

    • Contaminated PPE should be disposed of as hazardous waste. Studies on firefighter gear have shown that PAHs can persist on PPE even after cleaning, highlighting the importance of proper disposal of single-use items.[4][5][6]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing their risk of exposure and ensuring a safe laboratory environment.

References

  • Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO. Available at: [Link]

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc. Available at: [Link]

  • Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? CDC Archive. Available at: [Link]

  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. PubMed Central. Available at: [Link]

  • Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. Available at: [Link]

  • Gasket Eliminator 510 Safety Data Sheet. Henkel. Available at: [Link]

  • IsoE super Safety Data Sheet. Angene Chemical. Available at: [Link]

  • 2-Indanone Safety Data Sheet. Angene Chemical. Available at: [Link]

Sources

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